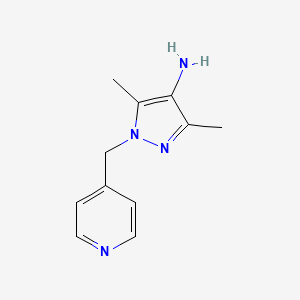
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a pyridin-4-ylmethyl group at position 1. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine can be achieved through various methods. One common approach involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method yields the desired pyrazole derivative efficiently.
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and the use of microwave irradiation, can be applied to scale up the synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Similar in structure but lacks the pyridin-4-ylmethyl group.
3,5-Dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrazole: Similar but with the pyridinyl group at a different position.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar but with a different substitution pattern on the pyrazole ring.
Uniqueness
3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the pyrazole and pyridine rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8-11(12)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7,12H2,1-2H3 |
InChI Key |
UZXIFWYDQVOTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=NC=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



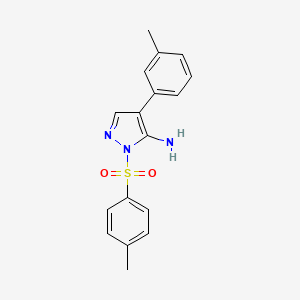
![Tert-butyl 2-[(4-amino-4-iminobutyl)carbamoyloxy]acetate](/img/structure/B11815257.png)
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)
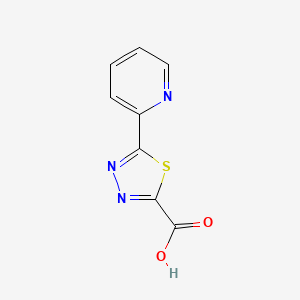
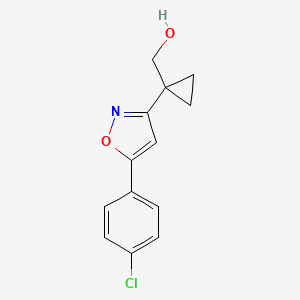

![[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate](/img/structure/B11815276.png)
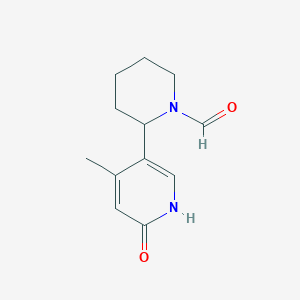
![methyl 2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B11815290.png)

![1-Boc-1,7-diazaspiro[3.5]nonane Oxalate](/img/structure/B11815312.png)
![N-tert-butyl-N-[carboxylato(9H-fluoren-9-ylmethyl)amino]carbamate](/img/structure/B11815318.png)
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B11815320.png)
